2,2-Dimethyl-4-methylene-1,3-dioxolane
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Overview
Description
2,2-Dimethyl-4-methylene-1,3-dioxolane is an organic compound with the molecular formula C6H10O2 It is a heterocyclic acetal that features a dioxolane ring with a methylene group at the 4-position and two methyl groups at the 2-position
Synthetic Routes and Reaction Conditions:
Acetalization of Aldehydes and Ketones: One common method for synthesizing this compound involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst.
Dehydrochlorination: Another method involves the reaction of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane with a base to induce dehydrochlorination, forming this compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: The methylene group at the 4-position can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dimethyl-4-methylene-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-4-methylene-1,3-dioxolane exerts its effects involves its ability to form stable acetal structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The molecular targets and pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but without the methylene group at the 4-position.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: A derivative with an amine group at the 4-position.
4-Chloromethyl-2,2-dimethyl-1,3-dioxolane: A precursor used in the synthesis of 2,2-Dimethyl-4-methylene-1,3-dioxolane.
Uniqueness: this compound is unique due to its methylene group at the 4-position, which imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
19358-05-5 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2,2-dimethyl-4-methylidene-1,3-dioxolane |
InChI |
InChI=1S/C6H10O2/c1-5-4-7-6(2,3)8-5/h1,4H2,2-3H3 |
InChI Key |
CRGFTBZVOWHYIS-UHFFFAOYSA-N |
SMILES |
CC1(OCC(=C)O1)C |
Canonical SMILES |
CC1(OCC(=C)O1)C |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
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